(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride
Description
Properties
CAS No. |
269398-88-1 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
(3R)-3-amino-4-naphthalen-1-ylbutanoic acid |
InChI |
InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1 |
InChI Key |
VEJIDCKYNSOIIN-GFCCVEGCSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis of (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride generally follows a multi-step approach involving:
Starting Materials: Typically, naphthalene derivatives and amino acid precursors are used as the foundation for synthesis. The naphthalene moiety is introduced early in the synthesis to maintain structural integrity during subsequent transformations.
Formation of the Amino Acid Backbone: The amino acid portion is constructed by introducing an amino group and a butanoic acid chain. Common synthetic techniques include reductive amination of aldehydes or ketones derived from naphthalene intermediates and alkylation reactions to elongate the carbon chain.
Chirality Induction: Achieving the (R)-configuration is critical. This is typically done by employing chiral catalysts or starting materials with defined stereochemistry. Methods such as asymmetric catalysis or chiral auxiliary-mediated synthesis ensure high enantiomeric excess. Enzymatic resolution or chiral chromatography may also be used to isolate the desired enantiomer.
Hydrochloride Salt Formation: The free base form of the amino acid is converted into its hydrochloride salt by treatment with hydrochloric acid. This step improves compound stability and solubility for downstream applications.
Industrial Production Techniques
Industrial scale synthesis of this compound emphasizes yield, purity, and process efficiency:
Continuous Flow Synthesis: This technology allows precise control over reaction parameters such as temperature, mixing, and residence time, leading to improved reproducibility and scalability.
Automated Synthesis Platforms: Automation reduces human error and enhances throughput, making large-scale production feasible while maintaining product quality.
Optimized Reaction Conditions: Industrial processes optimize solvent choice, reagent concentration, and catalysts to maximize yield and enantiomeric purity while minimizing by-products.
Detailed Reaction Conditions and Catalysts
| Step | Description | Typical Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| Naphthalene derivative prep | Introduction of naphthalene ring | Friedel-Crafts acylation reagents (e.g., AlCl3) | Anhydrous solvents, controlled temp | Naphthalene-containing intermediate |
| Amino acid backbone formation | Reductive amination or alkylation | Amine sources (e.g., NH3, amines), reducing agents (e.g., NaBH4) | Mild to moderate temperatures | Amino acid intermediate |
| Chirality induction | Asymmetric synthesis or resolution | Chiral catalysts (e.g., chiral ligands, enzymes) | Ambient to low temperature | (R)-enantiomer with high enantiomeric excess |
| Hydrochloride salt formation | Conversion to hydrochloride salt | Hydrochloric acid (HCl) | Room temperature or slight heating | Stable hydrochloride salt |
Research Findings on Preparation Efficiency and Purity
Studies indicate that using chiral catalysts or enzymatic methods can achieve enantiomeric excess (ee) values exceeding 95%, which is critical for biological activity.
Continuous flow synthesis has been shown to reduce reaction times and improve reproducibility compared to batch processes, facilitating industrial scalability.
The hydrochloride salt form enhances compound stability, which is essential for storage and handling in research and pharmaceutical contexts.
Comparative Analysis with Related Compounds
| Feature | This compound | (S)-Enantiomer | Naphthalene-1-acetic acid | Naphthalene-1-amine |
|---|---|---|---|---|
| Chirality | (R)-configuration | (S)-configuration | Achiral | Achiral |
| Presence of amino acid backbone | Yes | Yes | No | No |
| Biological activity | Enzyme inhibition, therapeutic potential | Different biological profile | Limited | Limited |
| Synthetic complexity | High (requires chiral synthesis) | High | Moderate | Low |
| Industrial synthesis methods | Advanced catalytic and flow synthesis | Similar | Simpler | Simpler |
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₆ClNO₂
- Molecular Weight : 265.74 g/mol
- CAS Number : 269398-90-5
This compound features a naphthalene ring attached to a butanoic acid backbone, contributing to its hydrophobic interactions and biological activity.
Synthesis and Production
The synthesis of (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride typically involves:
- Starting Materials : Naphthalene derivatives and amino acids.
- Intermediate Formation : The naphthalene ring is introduced through Friedel-Crafts acylation.
- Chiral Resolution : Achieved using chiral catalysts or auxiliaries to isolate the desired enantiomer.
- Hydrochloride Formation : Final conversion to hydrochloride salt using hydrochloric acid.
Industrial production may utilize continuous flow reactors and automated synthesis platforms for enhanced efficiency.
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Notably inhibits squalene synthase with an IC₅₀ value of 90 nM, suggesting potential applications in cholesterol biosynthesis modulation.
Case Studies
- Squalene Synthase Inhibition :
- Demonstrated significant inhibition in vitro, indicating therapeutic potential in metabolic disorders.
- Therapeutic Applications :
- Investigated as a precursor for drug development, particularly in cancer therapy due to its ability to modulate critical metabolic pathways.
Applications in Research
The compound serves as a valuable tool across multiple scientific domains:
- Organic Synthesis : Acts as a building block for complex molecules.
- Biochemical Research : Studied for its role in protein binding and metabolic pathways.
- Pharmaceutical Development : Explored for therapeutic applications due to its inhibitory effects on key enzymes.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions. The amino acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
The positional isomer (R)-3-amino-4-(naphthalen-2-yl)butanoic acid hydrochloride (CAS: 269398-90-5) differs in the attachment site of the naphthalene group. While the 1-naphthyl isomer (CAS 331847-00-8) has a molecular weight of 265.74 g/mol, the 2-naphthyl analog has a reported molecular weight of 229.27 g/mol (C₁₄H₁₅NO₂), though this discrepancy may reflect an inconsistency in the inclusion of the hydrochloride moiety in the molecular formula .
The pKa (~3.77) indicates moderate acidity, likely influenced by the electron-withdrawing naphthalene group .
Substituent Variations: Aromatic and Heterocyclic Analogs
Fluorinated Phenyl Derivatives
The compound (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (CAS: 1204818-19-8) replaces the naphthalene with a trifluorophenyl group. This substitution introduces strong electron-withdrawing effects, enhancing metabolic stability and altering lipophilicity. Its molecular formula C₁₀H₁₁ClF₃NO₂ reflects the addition of three fluorine atoms, reducing molecular weight compared to the naphthyl derivatives .
Benzothienyl and Thienyl Derivatives
- (R)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride (CAS: 269726-88-7, PI-26424) features a smaller thiophene ring, reducing steric bulk but enhancing solubility due to sulfur’s electronegativity .
| Property | 3-Benzothienyl Derivative | 2-Thienyl Derivative |
|---|---|---|
| CAS No. | 269398-95-0 | 269726-88-7 |
| Molecular Formula | C₁₂H₁₃ClNO₂S | C₈H₁₁ClNO₂S |
| Molecular Weight | 271.76 g/mol | 221.70 g/mol |
These analogs highlight how heterocyclic substituents modulate electronic properties and bioavailability.
Enantiomeric Differences: (R) vs. (S) Configurations
The (S)-enantiomer of the naphthalen-1-yl derivative, (S)-3-amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, has identical molecular weight and formula but distinct spatial arrangement. Enantiomers often exhibit divergent biological activities; for example, the (R)-form may bind preferentially to chiral receptors, while the (S)-form could display reduced efficacy or unintended off-target effects . Similar enantiomeric pairs exist for analogs like (S)-3-amino-4-(2-bromophenyl)butanoic acid hydrochloride, emphasizing the importance of stereochemistry in drug design .
Biological Activity
(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : Approximately 229.70 g/mol
- Functional Groups : Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and a naphthalene moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Intercalation : The naphthalene ring can intercalate with DNA, influencing gene expression and cellular functions.
- Enzyme Interaction : The amino acid moiety may modulate the activity of enzymes and receptors involved in neurotransmission and other biochemical pathways.
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria.
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial activity. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests potential applications in treating resistant bacterial infections .
Anticancer Activity
In vitro studies have revealed that the compound exhibits notable anticancer effects. It has been tested against A549 human pulmonary cancer cells, where it significantly reduced cell viability by up to 63.4% at certain concentrations (p < 0.05). Further modifications to the compound structure have indicated enhanced anticancer activity, suggesting that structural optimization could lead to more effective therapeutic agents .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 64 |
| E. faecalis | 128 |
| C. difficile | 128 |
Table 2: Anticancer Activity Against A549 Cells
| Compound Modification | Cell Viability (%) | Statistical Significance |
|---|---|---|
| Unmodified | 63.4 | p < 0.05 |
| 3,5-Dichloro substitution | 21.2 | p < 0.0001 |
| Ester derivative | 71.3 | Not significant |
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives of naphthalene-containing compounds, including this compound. The results indicated that structural variations significantly influenced antimicrobial potency against resistant strains .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of this compound showed promising results in reducing A549 cell viability through apoptosis induction pathways. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Basic: What are the key synthetic routes for (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride?
Answer:
The synthesis typically involves enantioselective methods to ensure the (R)-configuration. A common approach is the resolution of racemic mixtures using chiral auxiliaries or catalysts. For example, tartaric acid-mediated resolution can separate enantiomers via diastereomeric salt formation . Another method employs asymmetric hydrogenation with nickel catalysts under hydrogen gas to reduce ketone intermediates, as seen in analogous β-amino acid syntheses . Key steps include:
- Intermediate preparation : Formation of oximes or ketones from naphthalene derivatives.
- Chiral resolution : Use of chiral resolving agents (e.g., tartaric acid) or chiral stationary phases in chromatography .
- Hydrochloride salt formation : Final treatment with HCl to stabilize the compound .
Basic: How is enantiomeric purity validated for this compound?
Answer:
Enantiomeric excess (E.E.) is determined using chiral HPLC or polarimetry. For example:
- HPLC : Columns like Chiralpak® IA/IB are used with mobile phases (e.g., hexane:isopropanol:TFA) to resolve enantiomers. A purity ≥99% is achievable, as demonstrated in Boc-protected analogs .
- Polarimetry : Specific rotation values (e.g., +13.5° to +17.5° for related compounds) confirm optical activity .
- NMR : Comparison of diastereotopic protons in chiral environments .
Advanced: How can contradictory analytical data (e.g., HPLC vs. NMR) be resolved for this compound?
Answer:
Contradictions often arise from impurities or solvent effects. Mitigation strategies include:
- Multi-method validation : Cross-check HPLC results with LC-MS for mass confirmation .
- Solvent standardization : Use deuterated solvents (e.g., D₂O or DMSO-d₆) in NMR to avoid signal splitting from residual protons .
- Impurity profiling : Solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) to isolate the target compound from byproducts .
Advanced: What pharmacological applications are supported by current research?
Answer:
The compound is studied as a precursor or impurity in drug development. For example:
- Sitagliptin impurity : It is a hydrolyzed metabolite of sitagliptin, requiring strict quantification (<0.1% in APIs) via UPLC-MS/MS .
- Receptor studies : The naphthalene moiety may interact with aromatic residues in enzymes, making it a candidate for protease inhibition assays .
Advanced: How is metabolic stability assessed in preclinical studies?
Answer:
Metabolic stability is evaluated using:
- In vitro assays : Liver microsomes or hepatocytes incubated with the compound, followed by LC-MS quantification of remaining parent compound .
- Sample preparation : Solid-phase extraction (SPE) with HLB cartridges, as validated for similar amino acid derivatives .
- Degradation kinetics : Half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from time-concentration profiles .
Advanced: What challenges arise in stereochemical analysis of hydrochloride salts?
Answer:
Challenges include:
- Ion suppression in MS : Hydrochloride salts can interfere with ionization. Mitigated by using volatile buffers (e.g., ammonium formate) .
- Crystal polymorphism : Different salt forms may alter XRD patterns. Use single-crystal X-ray diffraction for unambiguous confirmation .
- Acid degradation : Prolonged exposure to HCl during synthesis may racemize the (R)-enantiomer. Optimize reaction time/temperature .
Methodological: What protocols are recommended for SPE purification?
Answer:
For liquid matrices (e.g., biological fluids):
Cartridge conditioning : 2 mL methanol, followed by 2 mL water .
Loading : 100 mL sample (pH adjusted to 3–5 with formic acid) .
Washing : 2 mL 5% methanol in water.
Elution : 2 mL methanol:acetonitrile (70:30) with 1% NH₄OH .
Drying : Under nitrogen stream, reconstitute in mobile phase for HPLC .
Methodological: How is stability during storage ensured?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
